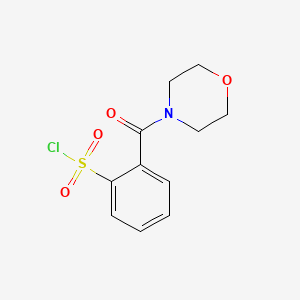

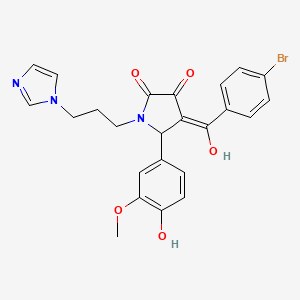

![molecular formula C20H16N4O4S B3004285 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 877818-52-5](/img/structure/B3004285.png)

2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide" is a derivative of sulfanylidene tetrahydropyrimidine, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The compound is not directly mentioned in the provided papers, but the papers do discuss related sulfanylidene tetrahydropyrimidine derivatives and their synthesis, crystal structures, and hydrogen bonding patterns, which can provide insights into the analysis of the target compound.

Synthesis Analysis

The synthesis of sulfanylidene tetrahydropyrimidine derivatives typically involves acid-catalyzed cyclocondensation reactions. For example, the synthesis of two derivatives was achieved using thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Another synthesis method for a related compound, 6-amino-4-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide, was performed via a one-pot reaction involving cyanoacetamide, thiourea, and benzaldehyde, using tetrahydrated nickel acetate as a catalyst . These methods suggest that the target compound could potentially be synthesized through similar one-pot reactions with appropriate substitutions to achieve the desired functional groups.

Molecular Structure Analysis

The molecular structure of sulfanylidene tetrahydropyrimidine derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring, as observed in the crystal structures of related compounds . This inclination is stabilized by intramolecular N—H⋯N hydrogen bonds, which are likely to be a feature in the target compound as well, given the structural similarities.

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the general reactivity of sulfanylidene tetrahydropyrimidine derivatives can be inferred. These compounds may participate in further chemical transformations, such as nucleophilic substitutions or addition reactions, due to the presence of reactive functional groups like the sulfanyl group and the cyano group. The nitro group on the phenyl ring could also undergo reduction or participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanylidene tetrahydropyrimidine derivatives can be deduced from their molecular structure and hydrogen bonding patterns. The crystal structures of similar compounds reveal that hydrogen bonding plays a significant role in the solid-state packing, forming ribbons that contain alternating rings . These hydrogen bonding interactions can affect the compound's solubility, melting point, and stability. The presence of various functional groups in the target compound would also influence its solubility in different solvents, its reactivity, and its potential biological activity.

Scientific Research Applications

Anticancer Applications

A significant area of research regarding 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide relates to its potential in anticancer therapies. The compound's derivatives have been examined for their anticancer properties. Specifically, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, prepared through reactions involving similar compounds, demonstrated potent and selective cytotoxic effects against leukemia cell lines, such as CCRF-CEM and SR (Horishny, Arshad, & Matiychuk, 2021)(Horishny, Arshad, & Matiychuk, 2021). Moreover, various heterocyclic compounds containing the nitrophenyl group have shown promising anticancer and antioxidant properties (Sayed et al., 2021)(Sayed et al., 2021).

Structural Characterization for Drug Development

The structural characterization of derivatives of this compound provides insights crucial for drug development. For instance, the structural analysis of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has been conducted, aiding in understanding their potential as dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021)(Al-Wahaibi et al., 2021).

Potential in Insecticide Development

This compound and its derivatives also find applications in developing insecticides. Pyridine derivatives, including compounds with structural similarities, have been synthesized and tested for toxicity against pests like cowpea aphid, Aphis craccivora Koch. Some derivatives exhibited significant insecticidal activity (Bakhite et al., 2014)(Bakhite et al., 2014).

Antimicrobial Properties

Research has explored the antimicrobial potential of these compounds. Thiazolidinone, thiazoline, and thiophene derivatives, synthesized using similar methodologies, have shown promising antimicrobial activities (Gouda et al., 2010)(Gouda et al., 2010).

Synthesis of Novel Compounds

The synthesis of novel compounds using this chemical as a starting point or intermediate has been a significant focus. For example, new 1,2,3,4-Tetrahydrocarbazole derivatives of biological interest have been synthesized starting from 2-Cyano-N-(tetrahydrocarbazole)acetamide (Fadda et al., 2010)(Fadda et al., 2010).

Dual Inhibitory Properties for Cancer Treatment

Compounds with structural similarities have been studied for their dual inhibitory properties against enzymes like thymidylate synthase and dihydrofolate reductase, crucial for cancer treatment (Gangjee et al., 2008)(Gangjee et al., 2008).

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area. Without specific toxicity data, it’s difficult to assess the exact hazards associated with this compound .

Future Directions

properties

IUPAC Name |

2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c21-11-17-16(13-5-4-8-15(9-13)24(27)28)10-18(25)23-20(17)29-12-19(26)22-14-6-2-1-3-7-14/h1-9,16H,10,12H2,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVFJYNSQNYBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)